N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]piperidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-5-3-4-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIHHDAGTHDPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis generally involves three main steps:
- Activation of 2-piperidinecarboxylic acid to a reactive intermediate (acid chloride or activated ester).
- Amidation reaction with 2-(dimethylamino)ethylamine.
- Formation of dihydrochloride salt via acid treatment.
Detailed Methodology from Literature and Patents
Step 1: Activation of 2-Piperidinecarboxylic Acid
- The carboxylic acid group on the piperidine ring is converted to an acid chloride or activated using coupling reagents.
- Common reagents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) for acid chloride formation.
- Alternatively, carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with additives like 1-hydroxybenzotriazole (HOBt) can be used to activate the acid in situ.
Step 2: Amidation with 2-(Dimethylamino)ethylamine
- The activated acid intermediate is reacted with 2-(dimethylamino)ethylamine under controlled temperature (typically 0–40 °C) to form the amide bond.
- The reaction is often carried out in solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
- Base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize the released acid and drive the reaction forward.
Step 3: Formation of Dihydrochloride Salt
- The free base amide product is treated with concentrated hydrochloric acid to form the dihydrochloride salt.
- This step improves compound stability and solubility.
- The salt is typically isolated by precipitation and filtration, followed by drying under reduced pressure.
Representative Synthesis Procedure (Adapted from Related Piperidinecarboxamide Syntheses)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Activation | 2-Piperidinecarboxylic acid + SOCl2 (or PCl3), reflux, 2-4 h | Formation of acid chloride intermediate; removal of excess reagent under vacuum |
| 2. Amidation | Acid chloride + 2-(dimethylamino)ethylamine + base (e.g., TEA), DCM, 0–25 °C, 2–6 h | Controlled addition to avoid side reactions; monitoring by TLC or HPLC |
| 3. Salt formation | Crude amide + HCl (gas or aqueous), stirring at 0–25 °C | Precipitation of dihydrochloride salt; filtration and washing |
Data Table: Summary of Preparation Parameters and Yields
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Activation reagent | SOCl2, PCl3, or EDCI/HOBt | SOCl2 preferred for acid chloride formation |
| Activation temperature | Reflux (60–80 °C) | Reaction time 2–4 hours |
| Amidation solvent | DCM, DMF, THF | DCM most common for acid chloride amidation |
| Amidation temperature | 0–25 °C | Lower temperature to minimize side reactions |
| Base for amidation | TEA, DIPEA | 1–2 equivalents relative to amine |
| Reaction time (amidation) | 2–6 hours | Monitored by TLC or HPLC |
| Salt formation | HCl gas or 1–2 M HCl aqueous | Stirring 1–3 hours; precipitate isolation |
| Yield of final dihydrochloride | 75–90% | Purity >98% by HPLC |
| Melting point | Typically 180–190 °C (salt) | Confirms salt formation and purity |
Research Findings and Optimization Notes
- Solvent choice impacts yield and purity; DCM provides good solubility and reaction control.
- Temperature control during amidation is critical to avoid hydrolysis or overreaction.
- Use of coupling agents like EDCI/HOBt can be an alternative to acid chlorides, offering milder conditions and fewer side products.
- Salt formation with hydrochloric acid stabilizes the compound for pharmaceutical use.
- Purification by recrystallization or washing with cold solvents enhances purity.
Comparative Analysis with Related Piperidinecarboxamide Syntheses
| Aspect | N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide Dihydrochloride | Related Piperidinecarboxamides (e.g., N-(2,6-dimethylphenyl)-2-piperidinecarboxamide) |
|---|---|---|
| Activation method | Acid chloride or carbodiimide coupling | Similar methods, sometimes halogenation followed by amidation |
| Amine coupling partner | 2-(Dimethylamino)ethylamine | Aromatic amines or substituted anilines |
| Salt form | Dihydrochloride salt | Often hydrochloride or other acid salts |
| Yield | 75–90% | Comparable yields reported (80–90%) |
| Industrial applicability | Suitable for scale-up with controlled conditions | Proven industrial methods exist for analogs |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides of the original compound
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biomedical Research
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride has been studied for its potential therapeutic effects, particularly in neuropharmacology and cancer therapy.
- Neuropharmacology : Preliminary studies indicate that this compound may act as an inhibitor of acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, a crucial neurotransmitter involved in memory and learning .
- Cancer Therapy : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that compounds with similar structures can induce apoptosis in tumor cells, highlighting their potential as anticancer agents .
Materials Science
The compound is also utilized in the synthesis of advanced materials, particularly protonated polymers and cationic colloids.
- Protonated Polymers : It plays a critical role in the creation of protonated polymers through free-radical polymerization techniques. These polymers have applications in drug delivery systems and biomedical devices due to their biocompatibility and ability to encapsulate therapeutic agents .
- Cationic Colloids : The compound is integral to the formulation of cationic colloids used in water and waste treatment processes. These colloids effectively remove contaminants from water, demonstrating significant bactericidal activity against common pathogens .
Data Table: Applications Overview
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal investigated the effects of this compound on cognitive function in animal models. The results indicated a significant improvement in memory retention and learning abilities, correlating with decreased levels of acetylcholinesterase activity.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the cytotoxicity of this compound against human cancer cell lines. The study found that concentrations as low as 10 µM resulted in a marked reduction in cell viability, suggesting a strong potential for development into an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride with structurally or functionally related compounds, emphasizing molecular properties, applications, and research findings:
Key Comparative Insights
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) lacks the carboxamide group but includes a lipophilic diphenylmethoxy substituent, likely improving blood-brain barrier penetration for CNS-targeted applications .
Pharmacological Relevance: Oxmetidine Hydrochloride (SK&F 92994-A2) shares a piperidine-derived framework but incorporates a pyrimidinone ring and imidazole, enabling histamine H₂ receptor antagonism. This highlights how minor structural changes (e.g., heterocyclic additions) can shift therapeutic targets . The dihydrochloride salt form in all listed compounds enhances aqueous solubility, a critical factor for oral bioavailability and formulation stability .
This contrasts with compounds like Oxmetidine, which undergo rigorous safety profiling due to their therapeutic use .
Reactivity and Synthetic Utility: Dimethylamino groups (e.g., in Ethyl 4-(dimethylamino)benzoate) are shown to enhance polymerization reactivity in resin cements compared to methacrylate analogs, suggesting that the dimethylaminoethyl side chain in the target compound may similarly influence chemical reactivity in synthetic pathways .
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its role in various biological activities. The dimethylaminoethyl substituent enhances its interaction with biological targets, contributing to its pharmacological effects.
-
Cholinesterase Inhibition :
- This compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The inhibition of these enzymes can enhance cholinergic activity, making it potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity :
- Anti-inflammatory Effects :
1. Alzheimer's Disease
- The compound has been studied for its potential to treat Alzheimer's disease through dual inhibition of AChE and BuChE. This dual action is beneficial for improving cognitive function by increasing acetylcholine levels in the brain .
2. Cancer Therapy
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .
Case Study 1: Alzheimer's Disease
- A study conducted on a series of piperidine derivatives revealed that compounds similar to this compound showed significant inhibition of both AChE and BuChE, leading to improved cognitive performance in animal models of Alzheimer’s disease.
Case Study 2: Cancer Cell Lines
- In another study, the compound was tested against FaDu hypopharyngeal tumor cells and exhibited greater cytotoxicity compared to standard chemotherapy agents like bleomycin. This suggests a promising avenue for further development as an anticancer agent .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of 2-piperidinecarboxylic acid with N,N-dimethylaminoethylamine, followed by dihydrochloride salt formation. Key steps:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere. Monitor reaction progress via TLC or HPLC .
- Salt formation : React the free base with HCl in anhydrous ethanol to enhance solubility and stability. Recrystallization from ethanol/ether yields pure dihydrochloride .
- Optimization : Adjust stoichiometry of HCl (excess may degrade the product) and control temperature (<40°C) to prevent decomposition .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity analysis : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column. Compare retention times with standards .
- Structural confirmation : Employ -NMR (DMSO-d6) to verify dimethylamino (δ 2.2–2.5 ppm) and piperidine (δ 1.4–1.8 ppm) protons. Mass spectrometry (ESI+) confirms molecular ion peaks .
- Elemental analysis : Validate chloride content via titration (AgNO3) or ion chromatography .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled solubility studies : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Note that dihydrochloride salts show pH-dependent solubility, with higher solubility in acidic media .
- Stability profiling : Conduct accelerated stability tests (40°C/75% RH) over 4 weeks. Analyze degradation products via LC-MS. Conflicting data may arise from residual moisture; use Karl Fischer titration to standardize hydration levels .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and solvent controls (DMSO concentration ≤0.1%).
- Dose-response validation : Compare EC50 values across multiple replicates. Discrepancies may arise from impurities; cross-reference with HPLC purity data from independent labs .
- Mechanistic follow-up : Perform competitive binding assays with known antagonists (e.g., atropine for muscarinic receptors) to confirm target specificity .
Q. How to investigate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) studies : Incubate the compound in HCl (pH 1.2) at 37°C. Monitor hydrolysis of the amide bond via NMR or FTIR.
- Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolites. LC-MS/MS can detect N-oxide derivatives .
- Degradation kinetics : Fit data to first-order models to calculate half-life () and activation energy (Arrhenius plots) .
Data Contradiction Analysis
Q. Why do studies report varying efficacy in neurological models despite similar molecular structures?
- Methodological Answer :
- Structural analogs : Compare with N-(2-(piperidin-2-yl)ethyl) derivatives. Subtle differences in dimethylamino group orientation may alter blood-brain barrier permeability.
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and brain/plasma ratio (in vivo microdialysis) to clarify bioavailability differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
